molecular formula C8H13NO B2909842 3-Azabicyclo[4.2.1]nonan-4-one CAS No. 24199-40-4

3-Azabicyclo[4.2.1]nonan-4-one

Cat. No. B2909842
CAS RN: 24199-40-4
M. Wt: 139.198
InChI Key: FKQZRCQWFKNJIL-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.2.1]nonan-4-one is a chemical compound with the CAS Number: 24199-40-4 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 3-azabicyclo[4.2.1]nonan-4-one . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 3-Azabicyclo[4.2.1]nonan-4-one is 1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10) . The InChI key is FKQZRCQWFKNJIL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Azabicyclo[4.2.1]nonan-4-one is a powder that is stored at room temperature . It has a molecular weight of 139.2 .

Scientific Research Applications

Antimicrobial Activity

3-Azabicyclo[4.2.1]nonan-4-one derivatives have demonstrated significant antimicrobial properties. For instance, novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles showed considerable antibacterial and antifungal activities against various microorganisms (Ramachandran et al., 2011). Similar antimicrobial effects were observed in other studies, suggesting the potential of these compounds in developing new antimicrobial agents (Umamatheswari & Kabilan, 2011).

Structural and Conformational Studies

Structural analysis of 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives has been a subject of interest. Molecular mechanics calculations and NMR spectroscopy have been utilized to study their conformational behavior, revealing a preference for a flattened chair-chair conformation (Arias-Pérez et al., 1997).

Synthesis Techniques

The synthesis of 3-azabicyclo[4.2.1]nonan-4-one and its derivatives has been explored through various methods. For example, a facile one-pot synthesis method via a tandem Mannich reaction was developed, providing an efficient way to produce these compounds (Yi et al., 2018). Additionally, studies have explored the synthesis of these compounds for potential use in antiprotozoal activities, showcasing their versatility in medical applications (Seebacher et al., 2005).

Potential in Analgesics

Research has also been conducted on 3-azabicyclo[3.3.1]nonane derivatives as potential analgesics. Certain derivatives have shown promising analgesic activities, indicating their potential application in pain management (Oki et al., 1970).

Antioxidant Properties

Some studies have explored the antioxidant properties of 3-azabicyclo[4.2.1]nonan-4-one derivatives. For instance, 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones were synthesized and evaluated for their antioxidant capacities, showing promising results (Park et al., 2012).

Safety And Hazards

The safety information for 3-Azabicyclo[4.2.1]nonan-4-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-azabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQZRCQWFKNJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[4.2.1]nonan-4-one

Citations

For This Compound
2
Citations
JL Chir, PJ Wu, W Zou, M Bhasin, WF Juang… - Carbohydrate …, 2009 - Elsevier
Bicyclic iminosugar derivatives with an ether bridge bearing different substituents on C-2 and the nitrogen atom have been synthesized from a C-glycoside bearing an isopropylidene …
Number of citations: 7 www.sciencedirect.com
JE Cochran, N Waal - Organic Process Research & Development, 2016 - ACS Publications
A method for synthesizing chiral lactams from chiral oxaziridines in continuous flow is described. The oxaziridines are readily available from cyclic ketones. Photolysis of the oxaziridines …
Number of citations: 22 pubs.acs.org

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